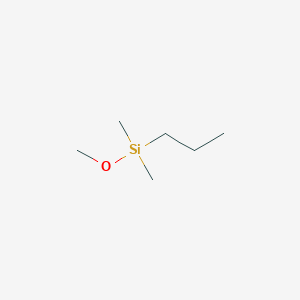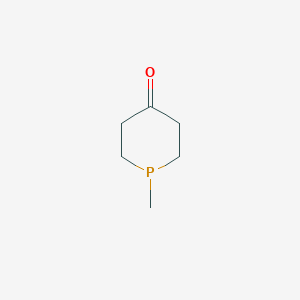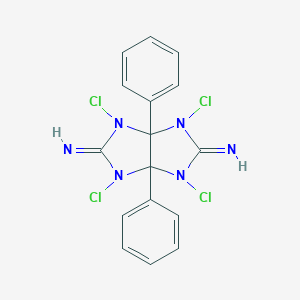
Metoxi-dimetil-propilsilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy-dimethyl-propylsilane is an organic silicon compound with the chemical formula C6H16OSi. It is a colorless, volatile, and flammable liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methoxy-dimethyl-propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based materials and polymers.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: Methoxy-dimethyl-propylsilane is explored for its potential use in drug delivery systems and medical devices.
Métodos De Preparación
Methoxy-dimethyl-propylsilane can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of chloropropylsilane with methanol in the presence of a base.
Industrial Production Methods: Industrially, methoxy-dimethyl-propylsilane is produced through the Müller-Rochow process, which involves the direct reaction of methylchlorosilanes with silicon.
Análisis De Reacciones Químicas
Methoxy-dimethyl-propylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert methoxy-dimethyl-propylsilane to silanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of methoxy-dimethyl-propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The silicon-oxygen bond in methoxy-dimethyl-propylsilane is highly reactive, making it suitable for various chemical modifications .
Comparación Con Compuestos Similares
Methoxy-dimethyl-propylsilane can be compared with other similar compounds such as:
Dimethylmethoxypropylsilane: Similar in structure but with different reactivity and applications.
Trimethylmethoxysilane: Has a similar silicon-oxygen bond but differs in the number of methyl groups attached to the silicon atom.
Methoxytrimethylsilane: Another similar compound with different physical and chemical properties.
Methoxy-dimethyl-propylsilane is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and application potential.
Propiedades
IUPAC Name |
methoxy-dimethyl-propylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHMPORHGFKNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-14-4 |
Source


|
| Record name | n-Propyldimethylmethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














